molecular formula C16H13N B157207 3,4-Diphenyl-1H-pyrrole CAS No. 1632-48-0

3,4-Diphenyl-1H-pyrrole

Cat. No. B157207
CAS RN: 1632-48-0
M. Wt: 219.28 g/mol
InChI Key: YWPLWDGXYMKCJR-UHFFFAOYSA-N
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Description

3,4-Diphenyl-1H-pyrrole is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds containing a nitrogen atom. The specific structure of this compound includes phenyl groups attached to the 3rd and 4th positions of the pyrrole ring, which can influence its electronic and physical properties.

Synthesis Analysis

The synthesis of substituted pyrroles, including those with diphenyl groups, often involves multistep reactions. For instance, 3,4-bis(trimethylsilyl)-1H-pyrrole serves as a versatile building block for constructing unsymmetrically 3,4-disubstituted pyrroles through regiospecific halogenation and cross-coupling reactions such as Sonogashira and Suzuki couplings . Another method for synthesizing bisthiolated pyrroles, which are structurally related to diphenylpyrroles, uses AlCl3-catalyzed thiolation/cyclization of homopropargylic azides . These methods highlight the synthetic versatility in accessing variously substituted pyrroles.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques. For example, 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine was characterized using FT-IR, NMR, mass spectrometry, and X-ray diffraction analysis . Density functional theory (DFT) calculations can also be used to predict the optimal molecular structure and to understand the electronic properties of these compounds .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. Electrophilic aromatic substitution and nucleophilic transformations are common for this class of compounds . The presence of diphenyl groups can influence the reactivity and the types of reactions that the pyrrole compound can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenylpyrrole derivatives can be significantly altered by the substituents on the pyrrole ring. For instance, the introduction of bisthio groups can improve the electronic properties of pyrrole-based semiconductors . The photophysical properties of pyrrolo[3,2-b]pyrrole derivatives, which are structurally related to this compound, show weak luminescence and the presence of a long-lived low energy state . Additionally, the anti-corrosion activity of certain pyrrole derivatives has been evaluated, indicating potential applications in material science .

Scientific Research Applications

Photoluminescence and Material Science

Soluble derivatives of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione, a related compound to 3,4-Diphenyl-1H-pyrrole, have been synthesized and studied for their absorption and fluorescence spectra. These compounds exhibit small solvatochromism of absorption and a moderate positive solvatochromism of fluorescence, making them promising for applications in materials science, particularly in the development of fluorescent materials and organic electronics. The fluorescence in the polycrystalline solid-state of these compounds spans a wide range in the visible and near-infrared region, indicating their potential use in optoelectronic devices (Lun̆ák et al., 2011).

Conjugated Polymers and Electronic Applications

A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units have been developed for potential electronic applications. These polymers are synthesized using palladium-catalysed aryl-aryl coupling reactions and exhibit strong photoluminescence, making them suitable for use in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. Their good solubility and processability into thin films further enhance their applicability in the electronics industry (Beyerlein & Tieke, 2000).

Chemical Synthesis and Reactivity

The chemical reactivity and synthesis pathways of 1,4-Diketopyrrolo[3,4-c]pyrroles, closely related to this compound, have been explored, revealing significant insights into the formation and transformation of this class of compounds. These studies provide a foundation for developing new synthetic methods and understanding the reactivity of pyrrole-based compounds, which are crucial for designing new materials and pharmaceuticals (Iqbal et al., 2010).

Semiconducting Properties and Thin Film Applications

Research on the synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-dione derivatives, which are structurally similar to this compound, indicates their potential as semiconducting materials. These compounds, when used in thin films, have shown promising structural ordering and electronic properties, making them suitable for applications in organic electronics and thin-film transistors (Gendron et al., 2014).

Future Directions

The future directions of research on 3,4-Diphenyl-1H-pyrrole could involve further exploration of its synthesis methods, molecular structure, and potential biological activities. It could also involve studying its mechanism of action and physical and chemical properties in more detail .

Mechanism of Action

Target of Action

Compounds with a similar pyrrole ring structure have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that the phenyl groups at the 3,4-positions of the pyrrole ring prevent their molecules from close packing and are helpful for aggregated emission . This suggests that the compound may interact with its targets in a way that influences the spatial arrangement of molecules, potentially affecting their function.

Biochemical Pathways

Compounds with similar pyrrole and pyrazine rings have been found to exhibit various biological activities, indicating that they may affect multiple pathways . For instance, pyrrolopyrazine derivatives have shown more activity on kinase inhibition, suggesting that they may affect signaling pathways involving kinases .

Pharmacokinetics

It is known that compounds with a similar pyrrole ring structure are highly soluble in water and other polar solvents , which could influence their bioavailability and distribution within the body.

Result of Action

The compound’s potential to prevent close packing of molecules and influence aggregated emission suggests that it may have effects at the molecular level that could translate to observable cellular effects.

Action Environment

The solubility of similar compounds in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.

properties

IUPAC Name

3,4-diphenyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-12,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPLWDGXYMKCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50492638
Record name 3,4-Diphenyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1632-48-0
Record name 3,4-Diphenyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 3,4-Diphenyl-1H-pyrrole has the molecular formula C16H13N and a molecular weight of 219.28 g/mol.

A: While the provided research papers don't delve deeply into specific spectroscopic details for the base this compound structure, various derivatives have been characterized using techniques like X-ray crystallography [, , , ]. For instance, the crystal structure of N2,N5-bis(6-methylpyridin-2-yl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide, a derivative, has been determined []. Additionally, mass spectrometry played a crucial role in elucidating the reaction mechanism of a Mn(II) promoted domino reaction involving a this compound derivative [].

A: Research indicates that N-substituted this compound-2,5-diones exhibit cytostatic activity []. A series of these derivatives were synthesized, and their structure-cytostatic activity relationship was investigated []. Further studies explored the anti-inflammatory activities of 1-(4-(Dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogs in lipopolysaccharide-induced BV2 cells []. These studies highlight the impact of N-substitutions on the biological activity of the compound.

A: Derivatives of this compound, specifically 2,5-dicarboxamidopyrroles and 2,5-dicarbothioamidopyrroles, exhibit diverse coordination chemistry with transition metals [, ]. These ligands can form octahedral complexes with cobalt(II) and nickel(II) involving deprotonated pyrrole and amide nitrogen atoms []. They also coordinate with copper, leading to intriguing ring-closure reactions and the formation of benzothiazole sidearms in certain cases [].

A: Research suggests the potential use of this compound derivatives as extractants for metal ions []. For example, a dual-host system incorporating this compound-2,5-dicarboxylic acid bis-[(2-dibutylamino-ethyl)-amide] and a commercially available oxime extractant demonstrated improved extraction of nickel(II) sulfate compared to single extractant systems [].

A: While the provided research doesn't offer specific details on the general stability of this compound, it highlights the stability of a dinuclear tetrasubstituted pyrrole Manganese(II) complex, formed through a domino reaction with a benzo[d]thiazole-2-methylamine derivative []. This suggests potential stability within certain metal complexes. Further research is needed to understand the broader stability and compatibility of this compound and its various derivatives.

A: The research highlights the use of X-ray crystallography for structural characterization of this compound derivatives and their metal complexes [, , , ]. Additionally, NMR spectroscopy plays a crucial role in investigating anion recognition properties and determining association constants []. Mass spectrometry, particularly time-dependent mass spectrometry, proves valuable in deciphering reaction mechanisms and identifying intermediates in reactions involving these compounds [].

A: Research indicates that the organic skeleton 2,2',2'',2'''-(1H-pyrrole-2,3,4,5-tetrayl)tetrakis(benzo[d]thiazole) (HP), derived from a this compound derivative, shows a higher fluorescent quantum yield (52%) compared to the 3,4-diphenyl substituted analog 2,2'-(this compound-2,5-diyl)bis(benzo[d]thiazole) (DPB) (42%) []. This finding suggests potential applications of these derivatives in fluorescent materials.

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